Cularine

描述

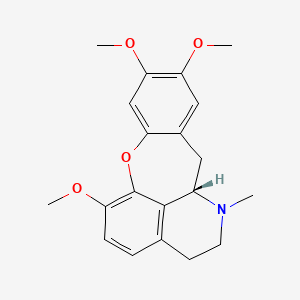

Structure

2D Structure

3D Structure

属性

CAS 编号 |

479-39-0 |

|---|---|

分子式 |

C20H23NO4 |

分子量 |

341.4 g/mol |

IUPAC 名称 |

(10S)-5,6,17-trimethoxy-11-methyl-2-oxa-11-azatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),3,5,7,14(18),15-hexaene |

InChI |

InChI=1S/C20H23NO4/c1-21-8-7-12-5-6-15(22-2)20-19(12)14(21)9-13-10-17(23-3)18(24-4)11-16(13)25-20/h5-6,10-11,14H,7-9H2,1-4H3/t14-/m0/s1 |

InChI 键 |

DTMXRZMJFCVJQS-AWEZNQCLSA-N |

手性 SMILES |

CN1CCC2=C3[C@@H]1CC4=CC(=C(C=C4OC3=C(C=C2)OC)OC)OC |

规范 SMILES |

CN1CCC2=C3C1CC4=CC(=C(C=C4OC3=C(C=C2)OC)OC)OC |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

(12aS)-6,9,10-Trimethoxy-1-methyl-2,3,12,12a-tetrahydro-1H-(1)benzoxepino(2,3,4-ij)isoquinoline cularine |

产品来源 |

United States |

Natural Occurrence and Isolation Methodologies for Cularine Alkaloids

Botanical Sources of Cularine and its Congeners

The occurrence of this compound and its related alkaloids is predominantly concentrated within specific genera of the Papaveraceae and Menispermaceae families. Detailed phytochemical studies have identified several plant species as key sources of these compounds.

Species within the Corydalis Genus (e.g., Corydalis claviculata)

The genus Corydalis is a well-documented source of a diverse array of isoquinoline (B145761) alkaloids. Notably, Corydalis claviculata (L.) DC. has been identified as a significant producer of this compound, where it is considered one of the main alkaloidal constituents. Alongside this compound, other alkaloids such as protopine (B1679745) and stylopine have also been isolated from this climbing plant. The presence of this compound in C. claviculata is a distinguishing chemotaxonomic feature within the genus.

Species within the Cissampelos Genus (e.g., Cissampelos pareira)

Recent research has expanded the known botanical sources of this compound-type alkaloids to the Menispermaceae family. A significant finding was the first-time isolation of a this compound-type alkaloid from the roots of Cissampelos pareira L. column-chromatography.comnih.gov. This discovery is noteworthy as the genus Cissampelos is more commonly known for its bisbenzylisoquinoline and aporphine (B1220529) alkaloids. The identification of a this compound derivative in C. pareira suggests a broader distribution of this alkaloid subclass than previously understood column-chromatography.com.

Other Plant Families and Genera Yielding this compound-Type Alkaloids (e.g., Sarcocapnos, Ceratocapnos)

The Fumarioideae subfamily of Papaveraceae, which includes Corydalis, also harbors other genera rich in this compound alkaloids. Species within the genus Sarcocapnos have been shown to produce a variety of this compound congeners. For instance, phytochemical investigations of Spanish Sarcocapnos species have led to the isolation of several this compound alkaloids, including cularicine (B1203587), O-methylcularicine, celtisine (B1209662), cularidine (B1193937), this compound, and celtine. Furthermore, the genus Ceratocapnos is another source, with this compound N-oxide alkaloids having been identified in Ceratocapnos heterocarpa.

Table 1: Botanical Sources of this compound and Related Alkaloids

| Genus | Species | Family | This compound-Type Alkaloids Identified |

| Corydalis | Corydalis claviculata | Papaveraceae | This compound, Protopine, Stylopine |

| Cissampelos | Cissampelos pareira | Menispermaceae | This compound-type alkaloid |

| Sarcocapnos | Various Spanish species | Papaveraceae | Cularicine, O-methylcularicine, Celtisine, Cularidine, this compound, Celtine |

| Ceratocapnos | Ceratocapnos heterocarpa | Papaveraceae | This compound N-oxide alkaloids |

Extraction Techniques for this compound from Plant Matrices

The initial step in isolating this compound and its congeners involves extracting the crude alkaloid mixture from the plant material. The choice of extraction method and solvent is critical for achieving optimal yield and efficiency.

A common approach for extracting alkaloids, which are basic in nature, involves the use of organic solvents, often in a multi-step acid-base extraction process. The dried and powdered plant material (e.g., roots, aerial parts) is typically subjected to maceration or percolation with a polar solvent such as methanol (B129727) or ethanol. This initial extraction liberates a wide range of plant metabolites, including the alkaloids.

Following the initial extraction, an acid-base liquid-liquid partitioning is frequently employed to separate the basic alkaloids from neutral and acidic compounds. A typical procedure is as follows:

The initial alcoholic extract is concentrated under reduced pressure to remove the solvent.

The resulting residue is dissolved in an acidic aqueous solution (e.g., dilute hydrochloric acid or sulfuric acid), which protonates the nitrogen atoms of the alkaloids, rendering them water-soluble salts.

This acidic solution is then washed with an immiscible organic solvent like chloroform (B151607) or diethyl ether to remove non-basic compounds.

The aqueous layer, containing the alkaloid salts, is then made alkaline by adding a base such as ammonia (B1221849) or sodium carbonate. This deprotonates the alkaloids, converting them back to their free base form, which is soluble in organic solvents.

The now-basic aqueous solution is repeatedly extracted with an organic solvent (e.g., chloroform).

The combined organic extracts are then dried and evaporated to yield the crude alkaloid fraction, which can then be subjected to further purification.

For example, in the isolation of the this compound-type alkaloid from Cissampelos pareira roots, the powdered root material was extracted with a methanol-water mixture. The concentrated extract was then subjected to an acid-base fractionation to yield a chloroform-soluble fraction enriched with alkaloids.

Advanced Isolation and Purification Strategies

Following crude extraction, the complex mixture of alkaloids requires further separation to isolate pure this compound or its specific congeners. Modern chromatographic techniques are indispensable for this purpose. The crude alkaloid extract is often first subjected to column chromatography over a stationary phase like silica (B1680970) gel or alumina (B75360). This step allows for the separation of the alkaloids into fractions of decreasing complexity based on their polarity, using a gradient of increasingly polar solvents.

High-Performance Liquid Chromatography (HPLC) Applications

For the final stage of purification, High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique. Preparative HPLC, in particular, is employed to isolate pure compounds in sufficient quantities for structural elucidation and further research.

The most common mode for alkaloid separation is reversed-phase HPLC (RP-HPLC). In this technique, a nonpolar stationary phase, typically a C18 (octadecylsilyl) bonded silica column, is used with a polar mobile phase. The separation is based on the differential partitioning of the sample components between the stationary and mobile phases.

A typical preparative RP-HPLC application for the purification of a this compound-containing fraction would involve the following:

Stationary Phase: A preparative C18 column is commonly used due to its versatility in separating a wide range of compounds of varying polarities.

Mobile Phase: A gradient elution is often employed, starting with a high proportion of a weak solvent (e.g., water) and gradually increasing the concentration of a stronger organic solvent (e.g., acetonitrile (B52724) or methanol). To improve peak shape and resolution for basic compounds like alkaloids, modifiers such as formic acid or trifluoroacetic acid are often added to the mobile phase. This acidification ensures that the alkaloids are in their protonated, more polar form, which reduces tailing on the silica-based stationary phase.

Detection: A UV detector is typically used to monitor the column effluent, as the aromatic rings in the this compound structure absorb ultraviolet light. The wavelength is chosen based on the UV absorbance maximum of the target compound.

Fraction Collection: As the separated compounds elute from the column, a fraction collector is used to collect the portions of the mobile phase containing the desired compound, as indicated by the detector signal.

These collected fractions are then evaporated to yield the purified this compound alkaloid. The purity of the isolated compound is subsequently verified using analytical HPLC and its structure is confirmed by spectroscopic methods such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Ultra-Performance Liquid Chromatography (UPLC) Methodologies

Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS), is a powerful analytical technique used for the rapid and sensitive analysis of alkaloids like this compound in plant extracts. This method offers higher resolution, shorter run times, and greater sensitivity compared to traditional High-Performance Liquid Chromatography (HPLC). The high efficiency is primarily due to the use of columns packed with smaller sub-2 µm particles.

In the analysis of isoquinoline alkaloids from genera known to contain this compound, such as Corydalis, UPLC-MS methods are standard for profiling the chemical constituents nih.govresearchgate.net. A typical UPLC system for this compound analysis involves a reversed-phase column and a mobile phase gradient consisting of an aqueous component (often with a pH modifier like formic acid or ammonium (B1175870) hydroxide) and an organic solvent such as acetonitrile or methanol. The pH of the mobile phase is a critical parameter, as it affects the retention behavior of alkaloids, which are basic compounds researchgate.netnih.gov. Detection is commonly achieved using a photodiode array (PDA) detector and a high-resolution mass spectrometer (HRMS), which provides accurate mass data for confident identification of the compounds nih.gov.

| Parameter | Description |

|---|---|

| Stationary Phase (Column) | Reversed-phase columns such as Acquity UPLC BEH C18 (1.7 µm) are commonly used for their efficiency in separating complex alkaloid mixtures. |

| Mobile Phase | A gradient elution is typically employed, using a combination of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). |

| Flow Rate | Flow rates are generally in the range of 0.2–0.4 mL/min, optimized for the small particle size of the column. |

| Column Temperature | The column is often maintained at a constant temperature, for example, 35°C or 40°C, to ensure reproducible retention times. |

| Detection | Detection is performed using a PDA detector to obtain UV spectra and a mass spectrometer (e.g., Q-TOF or Triple Quadrupole) operating in positive ion mode for structural confirmation and quantification. |

Preparative Chromatographic Approaches

Preparative chromatography is essential for isolating larger quantities of pure this compound from a crude plant extract for further research. The goal of this technique is to separate and collect the target compound from other alkaloids and plant metabolites column-chromatography.com. Common preparative approaches include column chromatography and preparative HPLC.

Column Chromatography: This is a foundational technique for the initial fractionation and purification of alkaloids researchgate.net. The crude alkaloid extract is loaded onto a column packed with a stationary phase, most commonly silica gel or alumina column-chromatography.commdpi.com. The choice of stationary phase is critical; basic adsorbents like neutral or basic alumina are sometimes preferred over the weakly acidic silica gel to prevent undesirable chemical reactions with the basic alkaloids column-chromatography.com. A solvent system (mobile phase), typically starting with a non-polar solvent and gradually increasing in polarity (e.g., a gradient of chloroform to methanol), is passed through the column to elute the separated compounds researchgate.net. Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to achieve high purity, preparative HPLC is often the method of choice mdpi.com. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads. Reversed-phase columns (e.g., C18) are frequently used for the purification of alkaloids mdpi.com. The collected fractions containing the purified this compound can then be concentrated to yield the solid compound. Other specialized preparative techniques like high-speed counter-current chromatography (HSCCC) have also been successfully applied for the efficient, one-step isolation of different alkaloids from a single extract nih.gov.

| Parameter | Description |

|---|---|

| Technique | Column Chromatography (CC), Preparative High-Performance Liquid Chromatography (Prep-HPLC), High-Speed Counter-Current Chromatography (HSCCC). |

| Stationary Phase | CC: Silica gel, neutral or basic aluminum oxide. Prep-HPLC: Reversed-phase C18 silica gel. |

| Mobile Phase | CC: Gradient elution with solvent systems like chloroform/methanol or dichloromethane/methanol. Prep-HPLC: Isocratic or gradient elution with mixtures of acetonitrile or methanol and water, often with additives like formic acid. |

| Fraction Collection | Fractions are collected based on detector response (e.g., UV absorbance in HPLC) or by volume in column chromatography. |

| Purity Assessment | The purity of the isolated this compound in the collected fractions is typically assessed by analytical HPLC or UPLC. |

Chemical Synthesis and Derivatization of Cularine

Total Synthesis Strategies

Total synthesis efforts towards cularine have explored various strategies, evolving over time to address the inherent complexities of its molecular architecture.

Early Synthetic Routes and Methodological Challenges

Early attempts at synthesizing the this compound skeleton faced significant hurdles. The first total synthesis of (±)-cularine was reported by Kametani and Fukumoto in 1963, utilizing Manske's ketone as a key intermediate. rsc.org This work was pivotal in demonstrating the feasibility of constructing the core framework. Another early approach involved the synthesis of the alkaloid via oxidative coupling of a diphenolic benzylisoquinoline precursor. rsc.org The preparation of this precursor utilized a variant of the Pomerantz-Fritsch isoquinoline (B145761) synthesis followed by the Reissert procedure. rsc.org Challenges in these early routes often included achieving satisfactory yields, controlling regioselectivity in cyclization reactions, and the difficulty in accessing suitable precursors. For instance, attempts to synthesize this compound through the cyclodehydration of o-phenoxyphenylacetic acids did not initially meet with success. researchgate.net

Diastereoselective Synthesis Approaches

More recent synthetic strategies have focused on achieving diastereocontrol to synthesize specific stereoisomers of this compound alkaloids. Several methodologies have been developed to address this, often involving the controlled formation of the key ring systems.

The intramolecular ring closure of nitrenium and oxenium ions has been explored as a diastereoselective route to this compound and related alkaloids. nih.govfigshare.comacs.orgfigshare.comcapes.gov.bracs.orgacs.orgjst.go.jp This approach allows for the formation of the benzoxepine (B8326511) ring system with control over the stereochemical outcome. Studies have reported the diastereoselective synthesis of this compound and sarcocapnine using this methodology. nih.govfigshare.comacs.org

The aza-Wittig electrocyclic ring closure has provided a facile entry to the isoquinoline precursors necessary for this compound synthesis. nih.govfigshare.comacs.orgfigshare.comacs.orgjst.go.jp This reaction involves the cyclization of iminophosphoranes with ketenes to form 3,4-dihydroisoquinolines. acs.org This method has been shown to provide the desired isoquinoline intermediates in good yields. acs.org

Advanced Synthetic Methodologies

Advanced synthetic methodologies continue to be explored for the efficient and selective construction of the this compound core. Palladium-catalyzed reactions, such as α-arylation in combination with nucleophilic aromatic substitution, have been utilized in the synthesis of Manske's ketone, a key intermediate for this compound alkaloids. researchgate.netresearchgate.net This approach allows for the synthesis of diversely substituted dibenzoxepinones. researchgate.netresearchgate.net Another recent development involves a modular synthesis of 1-bromomethylene-tetrahydroisoquinolines through a Catellani reaction followed by an NBS-mediated cyclization, which has been applied to the concise total synthesis of (±)-cularine. researchgate.net The first enantioselective synthesis of (S)-cularine has also been reported, utilizing a nucleophilic substitution strategy. nih.govresearchgate.net

Metal-Free Cyclization via Catechol Autoxidation

A notable metal-free approach to constructing the seven-membered dioxepin ring in this compound synthesis involves the cyclization of a substituted catechol precursor. This reaction is facilitated by the presence of air and a base, such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF). chemistryviews.org This transformation is formally described as a nucleophilic aromatic substitution on the catechol moiety. chemistryviews.orgfigshare.com The challenging C-O bond formation required for the seven-membered ring is proposed to be promoted by the formation of an intermediate ortho-quinone, which arises from the autoxidation of the catechol precursor in the presence of air. chemistryviews.orgfigshare.com This method highlights an unusual instance where a catechol derivative acts as an electrophile in a nucleophilic aromatic substitution, triggered by molecular oxygen and propagating through an electrophilic ortho-quinone intermediate. figshare.comacs.org

Nucleophilic Aromatic Substitution in this compound Construction

Nucleophilic aromatic substitution (SNAr) plays a role in the construction of the this compound framework, particularly in methods involving the formation of the diaryl ether linkage that is part of the dibenzoxepin ring. While catechols typically function as nucleophiles, their role as electrophiles in formal nucleophilic aromatic substitution reactions has been observed in the context of this compound synthesis, as seen in the metal-free cyclization approach. figshare.comacs.org This involves the displacement of a leaving group on an activated aromatic ring by a nucleophile. In the context of this compound, SNAr strategies contribute to assembling the complex polycyclic structure.

Palladium-Catalyzed α-Arylation for Dibenzoxepinone Intermediates (Manske's Ketone)

Palladium-catalyzed α-arylation has emerged as an expedient route for the synthesis of substituted dibenzoxepinones, including Manske's ketone (10,11-dihydro-2,3,4-trimethoxy-dibenz[b,f]oxepin-10-one), a key intermediate in the synthesis of this compound alkaloids. researchgate.netqueensu.ca This strategy often combines a palladium-catalyzed α-arylation with a nucleophilic aromatic substitution (SNAr) sequence. researchgate.netqueensu.ca For instance, 2'-fluoroacetophenones can undergo SNAr reaction with 2-bromophenols to yield intermediate diaryl ethers, which are then subjected to palladium-catalyzed intramolecular α-arylation to furnish the desired dibenzoxepinones. researchgate.net This method represents a significant improvement over earlier approaches, such as Manske's classical Friedel-Crafts method, which yielded Manske's ketone in very low yields. researchgate.netqueensu.ca The palladium-catalyzed approach allows for the efficient construction of this pivotal intermediate, providing access to this compound and other this compound alkaloids. researchgate.netqueensu.ca

Ullmann Condensation Approaches

Ullmann condensation is a classical method for the formation of biaryl ethers and has been employed in the synthesis of this compound and its analogues. acs.orgresearchgate.netrsc.org This reaction typically involves the coupling of aryl halides with phenols or an oxygen source in the presence of a copper catalyst, often requiring elevated temperatures. researchgate.netrsc.org In the context of this compound synthesis, Ullmann condensation has been utilized to construct the diaryl ether linkage that forms part of the seven-membered ring. Approaches have involved the Ullmann condensation of appropriate 2'-bromo-8-hydroxy-tetrahydrobenzylisoquinolines, which can be formed via phase-transfer alkylation of a Reissert compound. researchgate.net While classical Ullmann reactions can sometimes suffer from moderate yields, particularly in intramolecular cyclizations, optimization of reaction conditions, including the choice of copper source, ligands, solvent, and base, can improve efficiency. researchgate.netrsc.org

Synthesis of this compound Analogues and Derivatives

Beyond the synthesis of this compound itself, various methods have been developed for the preparation of its analogues and derivatives, allowing for exploration of the structural activity relationships within this class of alkaloids.

Synthesis of Cularicine (B1203587) and Cularidine (B1193937)

Cularicine and Cularidine are this compound-related alkaloids that also feature the dibenzoxepin core. Their synthesis often utilizes strategies similar to those employed for this compound, adapted to incorporate the specific structural differences of these analogues. Approaches to the synthesis of cularicine and cularidine have been reported, sometimes involving key intermediates or reactions also used in this compound synthesis, such as the Ullmann condensation. researchgate.net For example, a new synthesis of this compound, as well as the first total syntheses of O-methylcularicine and sarcocapnine, have been described using the Ullmann condensation of a 2'-bromo-8-hydroxy-tetrahydrobenzylisoquinoline precursor. researchgate.net

Preparation of this compound N-Oxide Alkaloids

Naturally occurring N-oxide derivatives of alkaloids are known, and the preparation of this compound N-oxide alkaloids has been explored. researchgate.netacs.org The N-oxide functionality introduces changes in the chemical properties and potential biological activities of the alkaloids. While specific detailed synthetic procedures for this compound N-oxides were not extensively detailed in the search results, the general interest in naturally occurring isoquinoline N-oxide alkaloids suggests that oxidative methods would be employed to convert the tertiary amine function of this compound into its corresponding N-oxide. researchgate.netacs.org

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 94150 |

| Cularicine | 442201 |

| Cularidine | 442203 |

| Manske's Ketone | Not Found |

| Dibenz[b,f]oxepin-10-one (related to Manske's ketone structure) | Not Found |

| Dibenz[b,f]oxepin (B1201610) | 136073 |

| Dibenz[b,e]oxepin-6,11-dione | 254145 |

| Catechol | 289 |

| Tetrahydroisoquinoline | 161364 |

| Isoquinoline | 8064 |

| ortho-Quinone | 10567 |

Note: While "Manske's ketone" is a commonly used name for the key intermediate 10,11-dihydro-2,3,4-trimethoxy-dibenz[b,f]oxepin-10-one in this compound synthesis, a specific PubChem CID for this named compound was not directly found. Related dibenzoxepinone structures are provided where available.## this compound: A Comprehensive Overview of its Chemical Synthesis and Derivatization

This compound is a benzyltetrahydroisoquinoline alkaloid characterized by its unique dibenz[d,f]oxepin skeleton. This structural feature, a seven-membered ring containing an oxygen atom, distinguishes it from many other alkaloids. This compound and its congeners have garnered synthetic interest due to their relatively limited availability from natural sources and their reported bioactivity. researchgate.net The synthesis of the dibenzoxepin core presents a significant challenge, and various strategies have been developed to construct this central ring system and prepare this compound analogues.

Metal-Free Cyclization via Catechol Autoxidation

A notable metal-free approach to constructing the seven-membered dioxepin ring in this compound synthesis involves the cyclization of a substituted catechol precursor. This reaction is facilitated by the presence of air and a base, such as tetrabutylammonium fluoride (TBAF). chemistryviews.org This transformation is formally described as a nucleophilic aromatic substitution on the catechol moiety. chemistryviews.orgfigshare.com The challenging C-O bond formation required for the seven-membered ring is proposed to be promoted by the formation of an intermediate ortho-quinone, which arises from the autoxidation of the catechol precursor in the presence of air. chemistryviews.orgfigshare.com This method highlights an unusual instance where a catechol derivative acts as an electrophile in a formal nucleophilic aromatic substitution, triggered by molecular oxygen and propagating through an electrophilic ortho-quinone intermediate. figshare.comacs.org

Nucleophilic Aromatic Substitution in this compound Construction

Nucleophilic aromatic substitution (SNAr) plays a role in the construction of the this compound framework, particularly in methods involving the formation of the diaryl ether linkage that is part of the dibenzoxepin ring. While catechols typically function as nucleophiles, their role as electrophiles in formal nucleophilic aromatic substitution reactions has been observed in the context of this compound synthesis, as seen in the metal-free cyclization approach. figshare.comacs.org This involves the displacement of a leaving group on an activated aromatic ring by a nucleophile. In the context of this compound, SNAr strategies contribute to assembling the complex polycyclic structure.

Palladium-Catalyzed α-Arylation for Dibenzoxepinone Intermediates (Manske's Ketone)

Palladium-catalyzed α-arylation has emerged as an expedient route for the synthesis of substituted dibenzoxepinones, including Manske's ketone (10,11-dihydro-2,3,4-trimethoxy-dibenz[b,f]oxepin-10-one), a key intermediate in the synthesis of this compound alkaloids. researchgate.netqueensu.ca This strategy often combines a palladium-catalyzed α-arylation with a nucleophilic aromatic substitution (SNAr) sequence. researchgate.netqueensu.ca For instance, 2'-fluoroacetophenones can undergo SNAr reaction with 2-bromophenols to yield intermediate diaryl ethers, which are then subjected to palladium-catalyzed intramolecular α-arylation to furnish the desired dibenzoxepinones. researchgate.net This method represents a significant improvement over earlier approaches, such as Manske's classical Friedel-Crafts method, which yielded Manske's ketone in very low yields. researchgate.netqueensu.ca The palladium-catalyzed approach allows for the efficient construction of this pivotal intermediate, providing access to this compound and other this compound alkaloids. researchgate.netqueensu.ca

Ullmann Condensation Approaches

Ullmann condensation is a classical method for the formation of biaryl ethers and has been employed in the synthesis of this compound and its analogues. acs.orgresearchgate.netrsc.org This reaction typically involves the coupling of aryl halides with phenols or an oxygen source in the presence of a copper catalyst, often requiring elevated temperatures. researchgate.netrsc.org In the context of this compound synthesis, Ullmann condensation has been utilized to construct the diaryl ether linkage that forms part of the seven-membered ring. Approaches have involved the Ullmann condensation of appropriate 2'-bromo-8-hydroxy-tetrahydrobenzylisoquinolines, which can be formed via phase-transfer alkylation of a Reissert compound. researchgate.net While classical Ullmann reactions can sometimes suffer from moderate yields, particularly in intramolecular cyclizations, optimization of reaction conditions, including the choice of copper source, ligands, solvent, and base, can improve efficiency. researchgate.netrsc.org

Synthesis of this compound Analogues and Derivatives

Beyond the synthesis of this compound itself, various methods have been developed for the preparation of its analogues and derivatives, allowing for exploration of the structural activity relationships within this class of alkaloids.

Synthesis of Cularicine and Cularidine

Cularicine and Cularidine are this compound-related alkaloids that also feature the dibenzoxepin core. Their synthesis often utilizes strategies similar to those employed for this compound, adapted to incorporate the specific structural differences of these analogues. Approaches to the synthesis of cularicine and cularidine have been reported, sometimes involving key intermediates or reactions also used in this compound synthesis, such as the Ullmann condensation. researchgate.net For example, a new synthesis of this compound, as well as the first total syntheses of O-methylcularicine and sarcocapnine, have been described using the Ullmann condensation of a 2'-bromo-8-hydroxy-tetrahydrobenzylisoquinoline precursor. researchgate.net

Preparation of this compound N-Oxide Alkaloids

Naturally occurring N-oxide derivatives of alkaloids are known, and the preparation of this compound N-oxide alkaloids has been explored. researchgate.netacs.org The N-oxide functionality introduces changes in the chemical properties and potential biological activities of the alkaloids. While specific detailed synthetic procedures for this compound N-oxides were not extensively detailed in the search results, the general interest in naturally occurring isoquinoline N-oxide alkaloids suggests that oxidative methods would be employed to convert the tertiary amine function of this compound into its corresponding N-oxide. researchgate.netacs.org

Synthetic Routes to Phenolic Cularines

Synthetic approaches to this compound and its phenolic derivatives often involve the formation of the dibenz[b,f]oxepin skeleton. One classic strategy involves a modified Pomeranz-Fritsch reaction or intramolecular cyclization reactions. cdnsciencepub.comrsc.org Early syntheses explored phenolic coupling as a key step to form the central ring system of this compound. rsc.orgacs.org

A notable synthetic route to (±)-cularine involved the phenolic coupling of a suitably substituted benzyltetrahydroisoquinoline precursor. This precursor, 1,2,3,4-tetrahydro-1-(3-hydroxy-4-methoxybenzyl)-7-methoxy-2-methylisoquinolin-8-ol, was prepared using a variant of the Pomeranz-Fritsch synthesis. rsc.org

More recent strategies have explored alternative methods for constructing the dibenzoxepin core. One approach involves a palladium-catalyzed α-arylation and SNAr strategy to synthesize Manske's ketone, a pivotal intermediate in this compound synthesis. researchgate.netqueensu.ca This method aimed to provide a more efficient route compared to earlier Friedel-Crafts approaches which suffered from low yields. researchgate.net

Another contemporary synthesis of (S)-cularine utilized a metal-free cyclization of a substituted catechol precursor in the presence of air and tetrabutylammonium fluoride (TBAF). chemistryviews.org This reaction is described as a formal nucleophilic aromatic substitution on the catechol, leading to the formation of a new C-O bond and the seven-membered dioxepin ring. chemistryviews.orgnih.gov The proposed mechanism involves the formation of an intermediate ortho-quinone via autoxidation of the catechol precursor. chemistryviews.orgnih.gov

Different synthetic strategies have been developed for this compound-type compounds over the years, reflecting the challenges associated with constructing their unique molecular architecture. semanticscholar.org

Demethylation and Alkylation Studies on this compound and Related Compounds

Demethylation and alkylation reactions are important methods for modifying the functional groups of this compound and related alkaloids, influencing their properties and allowing for the synthesis of derivatives. Demethylation, the removal of a methyl group, particularly from methoxy (B1213986) or N-methyl groups, can yield phenolic or nor- (N-demethylated) this compound derivatives. lookchem.commdpi.com

Studies on the demethylation of this compound have shown that acidic conditions, such as treatment with 48% HBr/AcOH, can lead to a mixture of demethylated products. lookchem.com For instance, treating this compound under these conditions afforded diphenolic cularines like breoganine and celtisine (B1209662) as major products. lookchem.com Nucleophilic conditions, such as using NaEtS, have also been explored for demethylation. lookchem.com

Alkylation, conversely, involves the addition of an alkyl group, such as a methyl group (methylation). wikipedia.org Reductive methylation using formaldehyde (B43269) and sodium borohydride (B1222165) has been employed in the total synthesis of (S)-cularine to introduce the N-methyl group. thieme-connect.com Alkylation studies on related compounds, such as those involving dialkylboron triflates, have also been reported in the context of synthesizing this compound alkaloids. acs.org

These studies highlight the ability to chemically manipulate the substitution pattern of this compound, providing access to a range of derivatives with varied properties.

Design and Synthesis of Novel this compound Scaffolds for Research

The this compound scaffold, with its distinctive dibenz[b,f]oxepin-tetrahydroisoquinoline structure, serves as a basis for designing and synthesizing novel compounds for chemical and biological research. researchgate.netpdfdrive.to The synthesis of novel this compound scaffolds often involves adapting and modifying the synthetic strategies developed for the natural product.

The design of new scaffolds can be driven by the desire to explore structure-activity relationships or to create molecules with altered properties. mdpi.comresearchgate.net This can involve variations in the substitution patterns on the aromatic rings, modifications to the nitrogen atom, or alterations to the oxepin (B1234782) ring system.

Research in this area includes the design and synthesis of libraries of compounds based on the this compound framework or related dibenzoxepinones. researchgate.netqueensu.ca These efforts aim to generate a diverse set of molecules for screening and investigation. The development of efficient synthetic methodologies, such as palladium-catalyzed reactions, facilitates the creation of these novel structures. researchgate.netqueensu.ca

The synthesis of novel this compound scaffolds contributes to the broader field of medicinal chemistry by providing access to new chemical space based on a validated structural motif. mdpi.comresearchgate.net

Structural Elucidation Methodologies for Cularine Alkaloids

Spectroscopic Analysis for Connectivity and Functional Groups

Spectroscopic analysis is the cornerstone of structural elucidation for natural products like cularine. By subjecting a sample to various forms of electromagnetic radiation, chemists can deduce its molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool in organic chemistry for determining the structure of molecules. It is based on the interaction of the magnetic properties of atomic nuclei with an external magnetic field. For this compound alkaloids, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the molecular puzzle.

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, provide fundamental information about the chemical environment of these atoms within the this compound scaffold.

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. For instance, the aromatic protons in the this compound skeleton typically appear in the downfield region of the spectrum, while the protons of the methoxy (B1213986) and methylenedioxy groups resonate at characteristic upfield shifts.

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon signals indicate the type of carbon atom (e.g., aromatic, aliphatic, carbonyl). Distortionless Enhancement by Polarization Transfer (DEPT) experiments are often used in conjunction with the standard ¹³C NMR to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Alkaloid Derivative

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1 | - | 128.5 |

| 2 | 6.80 (s) | 110.2 |

| 3 | - | 148.1 |

| 4 | - | 147.5 |

| 5 | 3.05 (m) | 35.8 |

| 6 | 2.85 (m) | 54.2 |

| N-CH₃ | 2.55 (s) | 43.7 |

| 7 | 4.15 (d) | 72.1 |

| 8 | 6.95 (d) | 115.8 |

| 9 | 6.85 (d) | 122.3 |

| 10 | - | 145.9 |

| 11 | - | 146.3 |

| 12 | 6.75 (s) | 112.5 |

| OMe-3 | 3.85 (s) | 56.1 |

| OMe-4 | 3.90 (s) | 56.3 |

| OMe-10 | 3.80 (s) | 55.9 |

Note: The data presented is a generalized representation and may vary for specific this compound derivatives.

COrrelation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically protons on adjacent carbon atoms. sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are neighbors in the molecule, helping to establish spin systems and trace out fragments of the carbon skeleton. sdsu.eduemerypharma.com

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. sdsu.edu Each cross-peak in an HSQC or HMQC spectrum represents a C-H bond, allowing for the direct assignment of protonated carbons. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings). sdsu.edu HMBC is particularly valuable for connecting different molecular fragments and for identifying quaternary carbons, which are not observed in HSQC/HMQC spectra. sdsu.eduemerypharma.com The long-range correlations observed in an HMBC spectrum are critical for assembling the complete carbon framework of this compound alkaloids.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. intertek.com It works by ionizing molecules and then separating them based on their mass-to-charge ratio (m/z).

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or five decimal places. longdom.org This high accuracy allows for the determination of the elemental formula of the compound by comparing the measured mass to the calculated masses of possible formulas. longdom.org For this compound alkaloids, HRMS is essential for confirming the molecular formula and for distinguishing between isomers with the same nominal mass.

Table 2: HRMS Data for a Hypothetical this compound Alkaloid

| Ion | Calculated m/z | Measured m/z | Elemental Formula |

| [M+H]⁺ | 342.1649 | 342.1651 | C₂₀H₂₄NO₄ |

The coupling of chromatographic separation techniques with mass spectrometry provides a powerful tool for the analysis of complex mixtures and the identification of individual components. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): In LC-MS, the components of a mixture are first separated by liquid chromatography and then introduced into the mass spectrometer for detection and identification. researchgate.netmdpi.com This technique is widely used for the analysis of alkaloids in plant extracts, allowing for the identification of known this compound derivatives and the characterization of new ones. nih.govspectroscopyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile and thermally stable compounds. researchgate.net While some this compound alkaloids may require derivatization to increase their volatility, GC-MS can be a valuable tool for their separation and identification, often providing complementary information to LC-MS. nih.govresearchgate.net

Mass Spectrometry (MS)

Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for elucidating the structure of alkaloids by analyzing the fragmentation patterns of the molecular ion. In the case of this compound, electron impact (EI) mass spectrometry would lead to the formation of a molecular ion (M+) which then undergoes characteristic fragmentation, providing valuable structural information. The fragmentation is guided by the most stable carbocations and neutral losses that can be formed.

Key structural features of this compound that dictate its fragmentation include the benzylisoquinoline core, the methoxy groups, the tertiary amine, and the seven-membered diaryl ether bridge. The most probable fragmentation pathways are initiated by cleavage of bonds that are beta to the nitrogen atom and at the benzylic position, as these lead to stabilized ions.

One of the primary fragmentation pathways for benzylisoquinoline alkaloids like this compound is the cleavage of the Cα-Cβ bond of the benzyl (B1604629) group. This benzylic cleavage is a dominant process because it results in a stable, resonance-delocalized isoquinolinium ion. This fragment is often the base peak or one of the most abundant ions in the spectrum.

Another significant fragmentation process is the retro-Diels-Alder (RDA) reaction of the tetrahydroisoquinoline ring. slideshare.netyoutube.com This reaction involves the cleavage of two bonds within the heterocyclic ring, resulting in the formation of a diene and a dienophile. youtube.com For this compound, this would provide diagnostic information about the substitution pattern on the isoquinoline (B145761) portion of the molecule. The stability of the resulting fragment ions often makes this a favorable pathway. wikipedia.org

The analysis of these fragmentation patterns allows for the piecing together of the molecular structure. The mass-to-charge (m/z) ratio of the molecular ion confirms the molecular weight, while the m/z values of the fragment ions correspond to specific substructures within this compound, ultimately confirming the connectivity of the atoms.

Infrared (IR) Spectroscopy for Characteristic Bonds

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies. vscht.cz For a complex alkaloid like this compound, the IR spectrum reveals the presence of its key structural components, such as aromatic rings, ether linkages, and aliphatic chains. Each functional group absorbs in a specific region of the IR spectrum, providing a molecular "fingerprint". youtube.com

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to the vibrations of its specific bonds. researchgate.netmdpi.com The presence of aromatic rings is confirmed by C-H stretching vibrations typically appearing just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. vscht.czpressbooks.pub The aliphatic C-H bonds in the tetrahydroisoquinoline and ethyl groups show stretching absorptions just below 3000 cm⁻¹. youtube.com

A particularly diagnostic feature for this compound is the absorption due to the C-O-C stretching of the diaryl ether bridge. Aryl ethers typically display strong, characteristic bands in the 1270-1230 cm⁻¹ (asymmetric stretch) and 1075-1020 cm⁻¹ (symmetric stretch) regions. The presence of methoxy groups (-OCH₃) would also contribute to the C-O stretching bands and show characteristic C-H stretching around 2850-2815 cm⁻¹. The C-N stretching vibration of the tertiary amine is typically weaker and found in the fingerprint region between 1250 and 1020 cm⁻¹.

The following table summarizes the expected characteristic IR absorption bands for this compound based on its functional groups.

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100-3000 | Medium to Weak |

| Aliphatic C-H (sp³) | Stretch | 3000-2850 | Medium to Strong |

| Aromatic C=C | Stretch | 1600-1450 | Medium to Weak |

| Aryl Ether C-O-C | Asymmetric Stretch | 1270-1230 | Strong |

| Aryl Ether C-O-C | Symmetric Stretch | 1075-1020 | Strong |

| Tertiary Amine C-N | Stretch | 1250-1020 | Weak to Medium |

These absorption bands collectively provide confirmatory evidence for the key functional groups and structural motifs within the this compound molecule.

Crystallographic Techniques for Absolute Configuration and Conformation

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline molecule, providing precise information about bond lengths, bond angles, and the absolute configuration of chiral centers.

The absolute configuration of this compound has been unequivocally established using single-crystal X-ray diffraction. A three-dimensional X-ray crystal structure analysis was performed on the methiodide derivative of this compound. This analysis determined that the absolute configuration of the single stereocenter in this compound is (S). This technique is considered the gold standard for determining the absolute stereochemistry of chiral molecules because it provides a direct visualization of the molecular structure. The process involves diffracting X-rays off a single crystal of the compound, and the resulting diffraction pattern is used to calculate an electron density map, from which the positions of the atoms can be determined. For determining absolute configuration, the anomalous dispersion effect of the atoms is measured, which allows for the unambiguous assignment of the stereochemistry.

Chiral Analysis for Enantiomeric Purity and Configuration

Chiral analysis is essential for determining the enantiomeric purity of a chiral compound like this compound and is a critical step in both the isolation of natural products and the validation of synthetic pathways. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely used and effective method for separating enantiomers. csfarmacie.cznih.govnih.gov

The principle of chiral HPLC is based on the differential interaction of the two enantiomers of the analyte with the chiral selector that constitutes the stationary phase. csfarmacie.cz This leads to the formation of transient diastereomeric complexes with different stabilities, resulting in different retention times for the (S)- and (R)-enantiomers and allowing for their separation and quantification. koreascience.kr

For the analysis of this compound, a polysaccharide-based or cyclodextrin-based CSP would likely be employed. nih.gov The development of a specific method would involve screening various CSPs and optimizing the mobile phase composition (typically a mixture of a nonpolar solvent like hexane and a polar modifier like isopropanol or ethanol) to achieve baseline separation of the two enantiomers. Detection is commonly performed using a UV detector, as the aromatic rings in this compound absorb strongly in the UV region. The enantiomeric purity, or enantiomeric excess (ee), is then calculated by comparing the peak areas of the two enantiomers in the chromatogram. This analysis is crucial for ensuring that a sample of this compound consists of a single enantiomer, which is vital for its characterization and any subsequent pharmacological studies.

Structure Activity Relationship Sar Studies of Cularine Alkaloids

Theoretical Frameworks of Structure-Activity Relationships

The exploration of SAR is guided by established theoretical frameworks that provide a systematic approach to correlating molecular structure with biological activity. These frameworks range from qualitative interpretations to sophisticated quantitative models.

Qualitative SAR involves the analysis of how specific structural modifications to a molecule affect its biological activity in a non-numerical manner. collaborativedrug.comdrugdesign.org This approach focuses on identifying which functional groups or structural features are essential for a compound's activity. collaborativedrug.comdrugdesign.org For instance, the presence, absence, or alteration of a particular substituent can lead to a significant increase, decrease, or complete loss of biological effect. These observations help in building a conceptual understanding of the pharmacophore—the essential three-dimensional arrangement of atoms or functional groups required for biological activity. By comparing the activities of a series of related compounds, researchers can deduce which parts of the molecule are critical for its interaction with a biological target. oncodesign-services.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational and statistical approach used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activities. wikipedia.orgfiveable.me QSAR models aim to predict the activity of new or untested compounds based on their molecular descriptors, which are numerical representations of their physicochemical properties. wikipedia.org

These models are built on the principle that the biological activity of a chemical is a function of its molecular structure. fiveable.me The process involves several key steps:

Data Set Selection: A series of compounds with known biological activities is chosen.

Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, and hydrophobic properties, are calculated for each compound.

Model Development: Statistical methods, like multiple linear regression or machine learning algorithms, are used to create a mathematical equation that correlates the descriptors with the biological activity. fiveable.meslideshare.net

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability. nih.gov

QSAR is a powerful tool in drug discovery, enabling the prediction of a compound's potency and potential toxicity, thereby guiding the synthesis of more effective and safer drug candidates. wikipedia.org

SAR of Cularine and its Analogues Regarding Biological Activities

The principles of SAR have been applied to this compound and its analogues to elucidate the structural requirements for their various biological activities, particularly their relaxant effects on smooth muscle.

This compound and its related alkaloids have demonstrated significant relaxant effects on different types of smooth muscle tissue. SAR studies in this area have provided valuable insights into the molecular features that govern this activity.

Studies on isolated guinea-pig trachea and human bronchus have shown that this compound possesses non-specific antispasmodic properties. nih.gov When compared to other isoquinoline (B145761) alkaloids like antioquine, obaberine, and 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, this compound was found to be the most potent in inducing relaxation. nih.gov Its relaxant activity was observed to be intermediate between that of papaverine (B1678415) and theophylline. nih.gov

The research indicated that this compound's relaxant effect was consistent against contractions induced by various agents, including acetylcholine (B1216132), histamine, neurokinin A, and KCl. nih.gov Furthermore, the activity was not affected by the removal of the tracheal epithelium. nih.gov this compound was also shown to inhibit Ca2+-induced contractions in a Ca2+-free, K+-enriched solution, suggesting a mechanism that involves the blockade of calcium entry. nih.gov

A key SAR insight from these studies is the importance of the isoquinoline-benzyl ring linkage. nih.gov The lower relaxant activity of this compound compared to papaverine suggests that the free rotation of this linkage, as well as the degree of hydrogenation of the heterocyclic ring, are critical factors for the spasmolytic effects of this class of compounds. nih.gov

| Compound | Relative Potency | Mechanism of Action |

|---|---|---|

| This compound | Most potent among tested isoquinoline alkaloids (excluding papaverine) | Non-specific antispasmogenic, likely involves calcium channel blockade |

| Papaverine | More potent than this compound | Spasmolytic |

| Theophylline | Less potent than this compound | Spasmolytic |

| Antioquine | Less potent than this compound | Relaxant |

| Obaberine | Less potent than this compound | Relaxant |

| 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | Less potent than this compound | Relaxant |

The relaxant effects of this compound and related alkaloids have also been investigated in uterine smooth muscle. In studies using isolated rat uterus, this compound, along with cularidine (B1193937), celtisine (B1209662), and isocrasifoline (B140278), demonstrated the ability to completely relax contractions induced by KCl. nih.gov These compounds also fully or partially inhibited rhythmic contractions induced by oxytocin. nih.gov

The mechanism of action for the relaxant effect of this compound derivatives and isocrasifoline was found to be similar to that of the calcium channel blocker nifedipine, suggesting that their primary mode of action is the inhibition of calcium entry into the smooth muscle cells. nih.gov This is in contrast to papaverine, which was shown to act intracellularly. nih.gov These findings highlight that despite structural similarities to papaverine, the this compound alkaloids exhibit a distinct mechanism for their uterine relaxant effects. nih.gov

| Compound | Effect on KCl-Induced Contraction | Proposed Mechanism |

|---|---|---|

| This compound | Complete relaxation | Inhibition of calcium entry |

| Cularidine | Complete relaxation | Inhibition of calcium entry |

| Celtisine | Complete relaxation | Inhibition of calcium entry |

| Isocrasifoline | Complete relaxation | Inhibition of calcium entry |

| Nifedipine | Complete relaxation | Calcium channel blockade |

| Papaverine | Complete relaxation | Intracellular action |

Analysis of Relaxant Activities on Smooth Muscle Systems

Mechanisms Involving Calcium Channel Modulation

This compound and its related alkaloids have been shown to exert effects on calcium channels, suggesting a mechanism of action that involves the modulation of calcium influx into cells. Research on the effects of this compound, cularidine, celtisine, and isocrasifoline in isolated rat uterus models has demonstrated their ability to completely relax contractions induced by potassium chloride (KCl) and to inhibit, either totally or partially, the rhythmic contractions induced by oxytocin nih.gov. This activity profile is indicative of a mechanism that interferes with the entry of extracellular calcium, a process essential for smooth muscle contraction.

The effects of these this compound derivatives were found to be similar to those of nifedipine, a well-known L-type calcium channel blocker nih.gov. This suggests that this compound alkaloids may act as calcium channel antagonists. By blocking the influx of calcium into smooth muscle cells, these compounds can induce relaxation, a property that could be exploited for therapeutic purposes in conditions characterized by smooth muscle hyperreactivity. In contrast, the structurally related alkaloid papaverine was found to act intracellularly, indicating a different mechanism of action despite the structural similarities nih.gov. This highlights the specificity of the this compound scaffold in its interaction with calcium channels.

Relaxant Effects of this compound Alkaloids on Rat Uterus

| Compound | Effect on KCl-induced Contractions | Effect on Oxytocin-induced Contractions | Postulated Mechanism |

|---|---|---|---|

| This compound | Complete Relaxation | Total or Partial Inhibition | Inhibition of Calcium Entry |

| Cularidine | Complete Relaxation | Total or Partial Inhibition | Inhibition of Calcium Entry |

| Celtisine | Complete Relaxation | Total or Partial Inhibition | Inhibition of Calcium Entry |

| Isocrasifoline | Complete Relaxation | Total or Partial Inhibition | Inhibition of Calcium Entry |

| Nifedipine (Reference) | Complete Relaxation | Inhibition | L-type Calcium Channel Blocker |

| Papaverine (Reference) | Relaxation | Relaxation | Intracellular Action |

Structure-Mediated Neurotransmitter Receptor Interactions (e.g., GABA-A receptor antagonism)

Currently, there is a lack of specific research directly investigating the interaction of this compound and its derivatives with the GABA-A receptor. While the broader class of alkaloids has been studied for its effects on various neurotransmitter systems, detailed structure-activity relationship studies focusing on this compound's potential GABA-A receptor antagonism are not available in the current scientific literature.

Influence of Structural Modifications (e.g., O-methylation, hydroxylation, N-methylation) on Activity

The biological activity of this compound alkaloids can be significantly altered by structural modifications such as O-methylation, hydroxylation, and N-methylation. These changes can affect the molecule's affinity for its biological targets, as well as its pharmacokinetic properties.

O-methylation: Studies on related isoquinoline alkaloids have shown that the degree and position of O-methylation can influence biological activity. For instance, in some classes of alkaloids, specific O-methylation patterns are crucial for potent activity, while in others, the presence of free hydroxyl groups is more favorable.

Hydroxylation: The introduction or removal of hydroxyl groups can impact a molecule's polarity and its ability to form hydrogen bonds with target receptors. For some alkaloids, hydroxylation at specific positions is essential for their biological effects.

N-methylation: N-methylation can affect the basicity and lipophilicity of the nitrogen atom in the this compound scaffold, which can in turn influence its interaction with receptors and its ability to cross biological membranes.

While these general principles are recognized, specific and detailed structure-activity relationship studies quantifying the impact of these modifications on the various biological activities of this compound are not yet extensively documented.

Dopamine (B1211576) Uptake Inhibition and Receptor Affinity Studies

Research into the dopaminergic activity of this compound and its derivatives is an emerging area. While direct studies on this compound's effect on the dopamine transporter (DAT) are limited, investigations into related benzylisoquinoline derivatives suggest potential interactions with the dopaminergic system.

Some (1S)-cularine derivatives have been identified as having dopaminergic activity wikipedia.org. However, specific data regarding their affinity for dopamine D1 and D2 receptors or their potency as dopamine uptake inhibitors are not yet available. Further research is needed to fully characterize the dopamine receptor affinity and dopamine uptake inhibition profile of this compound and its analogs.

SAR Studies on Other Biological Targets (e.g., antiplasmodial, cytotoxic effects)

This compound alkaloids have been investigated for their potential as antiplasmodial and cytotoxic agents.

Antiplasmodial Activity: this compound, along with other alkaloids such as laudanidine, laudanosine, reticuline, corydine, and glaucine, has been isolated from Croton linearis Jacq. leaves mdpi.com. Reticuline, a structurally related alkaloid, has shown activity against Leishmania infantum mdpi.com. While the antiplasmodial activity of this compound itself has been noted, detailed structure-activity relationship studies to optimize its antimalarial potency are still needed mdpi.com.

Cytotoxic Effects: The cytotoxic potential of this compound and its derivatives is an area of active research. A rare this compound-type alkaloid, gouregine, has been isolated from the bark of Guatteria olivacea researchgate.net. While the cytotoxic activities of various aporphinoid alkaloids from this plant have been evaluated, specific and comparative data on the cytotoxicity of a range of this compound derivatives are required to establish clear structure-activity relationships.

Biological Activities of this compound and Related Alkaloids

| Compound | Biological Target/Activity | Observed Effect | Reference |

|---|---|---|---|

| This compound | Calcium Channels | Inhibition of calcium entry in uterine smooth muscle | nih.gov |

| This compound | Antiplasmodial | Activity noted | mdpi.com |

| Gouregine | Cytotoxicity | Isolated from a plant with cytotoxic alkaloids | researchgate.net |

| Reticuline | Antileishmanial | Active against Leishmania infantum | mdpi.com |

Advanced Analytical Methodologies for Cularine Research

Chromatographic Techniques for Separation and Quantification in Complex Mixtures

Chromatographic techniques are fundamental for separating Cularine from other compounds in complex mixtures based on differential partitioning between a stationary and a mobile phase. thermofisher.comsigmaaldrich.comclariant.comnih.govifremer.fr This separation is a critical prerequisite for accurate identification and quantification.

Method Development for this compound Quantification

Method development in chromatography involves optimizing parameters such as the stationary phase, mobile phase composition, flow rate, and temperature to achieve adequate separation and sensitive detection of the target analyte. researchgate.netjasco-global.comlcms.czasiapharmaceutics.info For the quantitative analysis of compounds like this compound, methods are developed and validated to ensure accuracy, precision, sensitivity, and reliability. longdom.orgebsco.com While general principles for developing quantitative chromatographic methods for natural products and alkaloids are well-established researchgate.netlcms.czopenaccessjournals.com, specific detailed method development parameters solely for this compound quantification were not extensively detailed in the search results. However, chromatographic methods are routinely developed for the quantification of various compounds in complex matrices. clariant.comasiapharmaceutics.infolongdom.orgtorontech.comumich.edumdpi.comnih.govnih.gov

Optimization of Detection Techniques (e.g., UPLC-DAD)

Optimization of detection techniques is crucial for maximizing the sensitivity and specificity of chromatographic analysis. Diode Array Detection (DAD) is a common detection method in High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) that provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment. mdpi.comnih.govresearchgate.netwaters.com UPLC-DAD offers advantages in terms of speed, resolution, and sensitivity compared to conventional HPLC-DAD. openaccessjournals.comnih.govijsrtjournal.com While UPLC-DAD methods have been developed and validated for the quantification of various compounds, including phenolic compounds and other natural products openaccessjournals.comnih.govnih.govresearchgate.netmdpi.com, specific details on the optimization of UPLC-DAD detection parameters solely for this compound were not prominently featured in the search results. However, UHPLC-DAD has been mentioned in the context of analyzing a this compound alkaloid. researchgate.net

Hyphenated Techniques for Comprehensive Chemical Profiling

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopic methods, providing more comprehensive information about the components of a complex mixture. jasco-global.comschoolnutritionandfitness.comjfda-online.combmglabtech.com

LC-MS/MS for Metabolite Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) are powerful tools for the identification and characterization of metabolites in complex biological samples. thermofisher.comnih.govnih.govijpras.commdpi.comnih.govmdpi.comlcms.czresearchgate.net LC-MS is widely used for metabolomics analysis due to its ability to handle a broad range of compounds with varying polarities. thermofisher.comlcms.cznih.govnih.gov LC-MS has been utilized to identify this compound in complex mixtures, providing information on its molecular weight and fragmentation patterns. semanticscholar.org While LC-MS/MS is a standard technique for metabolite identification through fragmentation analysis and database searching nih.govijpras.comnih.govmdpi.comlcms.czresearchgate.net, specific detailed studies on the identification of this compound metabolites using LC-MS/MS were not extensively found in the provided snippets. However, LC-MS/MS is a suitable technique for profiling alkaloids and other natural products. mdpi.commdpi.com

GC-MS for Volatile Components and Derivatized Analytes

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the separation and identification of volatile and semi-volatile compounds. lcms.czebsco.comresearchgate.netmdpi.comnih.gov For less volatile compounds like many alkaloids, chemical derivatization is often employed to increase their volatility and improve chromatographic behavior prior to GC-MS analysis. sigmaaldrich.comjfda-online.comresearchgate.netnih.gov GC-MS has been applied to the analysis of alkaloids, including this compound alkaloids, in plant extracts. researchgate.netresearchgate.net Derivatization strategies are commonly used in GC-MS to enhance detection sensitivity and aid in structural elucidation. ifremer.frnih.govjfda-online.comresearchgate.netnih.gov While GC-MS is used for analyzing this compound alkaloids researchgate.netresearchgate.net, specific details on the derivatization of this compound itself for GC-MS analysis or the analysis of volatile components derived directly from this compound were not explicitly detailed in the search results.

High-Throughput Analytical Screening Methods

High-Throughput Screening (HTS) involves the rapid testing of large numbers of compounds for a specific activity or property. umich.eduijsrtjournal.commdpi.combmglabtech.comijpras.comnih.govnih.govlabkey.comskalar.comnih.gov While HTS is widely applied in drug discovery and chemical biology umich.eduijsrtjournal.combmglabtech.comijpras.comnih.govlabkey.com, and this compound or related alkaloid subgroups have been included in high-throughput screening efforts dntb.gov.uaresearchgate.netmdpi.com, the search results did not provide specific details on the analytical methodologies used for the detection or quantification of this compound within these high-throughput screening platforms or detailed analytical findings from such screens specific to this compound. HTS often utilizes miniaturized assays and automated systems for rapid data acquisition. bmglabtech.comlabkey.comskalar.com

Chiral Separation and Quantification of this compound Enantiomers

The separation and accurate quantification of this compound enantiomers typically rely on advanced chromatographic techniques that utilize chiral stationary phases (CSPs). These methods exploit the differential interactions between the enantiomers and the chiral selector in the stationary phase, leading to their separation. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are prominent techniques employed for this purpose. pensoft.netphenomenex.com

Chiral HPLC is a widely used method for the enantioseparation of chiral compounds, including alkaloids. pensoft.netresearchgate.net The separation is achieved by passing the sample through a column packed with a CSP. phenomenex.com Various types of CSPs are available, including those based on polysaccharides, macrocyclic glycopeptides, and proteins, each offering different selectivity mechanisms. phenomenex.comsigmaaldrich.com The choice of CSP and optimization of the mobile phase composition (e.g., solvent type, additives, and their ratios) are crucial for achieving adequate resolution between the enantiomers. youtube.comphenomenex.com

Supercritical Fluid Chromatography (SFC) has gained significant attention for chiral separations due to its advantages, such as faster analysis times, lower solvent consumption (particularly the use of CO2 as the primary mobile phase component), and easier fraction collection for preparative purposes. fagg.beselvita.comchromatographyonline.com Chiral SFC utilizes CSPs similar to those used in HPLC, often polysaccharide-based columns, with a mobile phase typically consisting of supercritical carbon dioxide modified with an organic co-solvent (e.g., methanol (B129727), ethanol, or isopropanol), often with additives. fagg.bephenomenex.comresearchgate.net The density and composition of the mobile phase, influenced by pressure and temperature, play a significant role in retention and selectivity in SFC. fagg.be

Quantification of this compound enantiomers after separation is commonly performed using detectors coupled with the chromatographic system. UV detection is frequently used due to the UV activity of alkaloids. Mass spectrometry (MS) or tandem mass spectrometry (MS/MS) provides higher sensitivity and selectivity, which is particularly useful for complex matrices or trace analysis. chromatographyonline.comresearchgate.net

Detailed research findings on the specific chiral separation and quantification of this compound enantiomers are often reported in analytical chemistry and natural product journals. These studies detail the optimized chromatographic conditions, including the type of chiral column, mobile phase composition, flow rate, temperature, and detection method, along with validation data such as resolution, retention times, limits of detection (LOD), limits of quantification (LOQ), accuracy, and precision.

While specific detailed data tables for this compound's chiral separation were not extensively found in the immediate search results, the general principles and methodologies applied to chiral alkaloids, including the use of polysaccharide-based CSPs in HPLC and SFC, are well-established. pensoft.netphenomenex.comresearchgate.net Studies on the chiral analysis of alkaloids often report using techniques like chiral HPLC with polysaccharide-based columns or SFC with similar stationary phases to achieve enantiomeric resolution. pensoft.netresearchgate.net

For instance, research on the chiral analysis of alkaloids in plants highlights the application of chiral HPLC using CSPs for determining enantiomeric composition. pensoft.netresearchgate.netresearchgate.net The development of robust and reliable chiral assays using techniques like UHPSFC-MS/MS has been demonstrated for chiral compounds, showing good sensitivity and resolution, which would be applicable to compounds like this compound. chromatographyonline.com

The following table illustrates typical parameters that would be reported in a study detailing the chiral separation of this compound enantiomers using HPLC or SFC, based on methodologies applied to similar chiral alkaloids:

| Parameter | Typical Range/Examples (Illustrative) |

| Chromatographic Mode | HPLC or SFC |

| Chiral Stationary Phase | Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives), Macrocyclic Glycopeptide-based |

| Column Dimensions | Analytical scale (e.g., 4.6 mm x 150-250 mm) |

| Particle Size | 3 µm, 5 µm |

| Mobile Phase (HPLC) | Hexane/Isopropanol ± Additives, Aqueous/Organic ± Additives |

| Mobile Phase (SFC) | CO2/Organic Modifier (e.g., MeOH, EtOH) ± Additives |

| Flow Rate | 0.5 - 3.0 mL/min |

| Temperature | 25 - 40 °C |

| Detection | UV, MS, MS/MS |

| Resolution (Rs) | > 1.5 (for baseline separation) |

| Retention Time (min) | Varies depending on conditions and enantiomer |

| Enantiomeric Ratio | Determined by peak area normalization |

Note: The values in this table are illustrative based on common practices in chiral chromatography of alkaloids and would need to be specifically determined for this compound through experimental optimization.

The detailed findings in scientific literature would include chromatograms showing the separation of the enantiomers, tables summarizing the optimized conditions, and data on the method's performance characteristics. The accurate quantification of each enantiomer allows for the determination of the enantiomeric excess or ratio in a sample, which is vital for understanding its natural occurrence or for quality control of synthesized material.

Computational and Theoretical Studies on Cularine

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking simulations are widely used to predict the binding affinity and interaction modes of small molecules, such as cularine, with target proteins. This technique helps to understand how this compound might interact with biological receptors and identify potential therapeutic targets. For instance, in silico molecular docking analysis has been applied to study the interactions of this compound-type alkaloids with the active site of the GABAA receptor, providing insights into their putative mode of action in neurodevelopmental malfunctions and anesthesia. researchgate.netfigshare.com Docking studies can reveal specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand (this compound or its derivatives) and amino acid residues in the receptor binding site. frontiersin.orgdovepress.com These studies are crucial in the initial stages of drug discovery to screen potential compounds and understand their binding mechanisms.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are essential for investigating the electronic structure, stability, and reactivity of molecules like this compound. nrel.govrsc.org

Density Functional Theory (DFT) Applications

DFT is a powerful tool used to optimize molecular geometries, calculate electronic properties, and determine reaction energies. nrel.govrsc.orgresearchgate.net In the context of this compound, DFT calculations can provide detailed information about its ground state structure, vibrational frequencies, and electrostatic potential. rsc.orgsapub.org These calculations can help to understand the distribution of electron density within the molecule, which is crucial for predicting its reactivity and interactions with other molecules. DFT has been applied in studies involving this compound alkaloids, sometimes in conjunction with experimental techniques like X-ray diffraction, to validate calculated molecular geometries and understand intermolecular interactions. sapub.orggla.ac.uk

Conformational Analysis and Energy Landscapes

Conformational analysis explores the various spatial arrangements (conformations) a molecule can adopt and their relative energies. The energy landscape describes how the energy of a system changes with its geometry, revealing stable conformations (minima) and the energy barriers between them. nih.govustc.edu.cnelifesciences.orgnih.gov For a flexible molecule like this compound, understanding its conformational preferences is vital as different conformations can have different biological activities. Computational methods can map the energy landscape of this compound, identifying low-energy conformers and the transitions between them. nih.govelifesciences.org This analysis helps to understand the molecule's flexibility and how it might adapt to fit into a receptor binding site.

Molecular Dynamics Simulations for Conformational Flexibility and Binding

Molecular Dynamics (MD) simulations extend conformational analysis by simulating the time-dependent behavior of a molecule and its interactions with its environment (e.g., solvent or a protein). nih.govnih.gov MD simulations can provide insights into the dynamic nature of this compound, its flexibility in solution, and how it behaves when interacting with a binding partner. core.ac.ukresearchgate.netresearchgate.net These simulations can capture conformational changes, explore the binding pathway of this compound to a receptor, and estimate binding free energies. nih.gov Accelerated MD (aMD) is an enhanced sampling technique that can accelerate the exploration of conformational space and ligand binding processes. nih.gov

Cheminformatics and Chemometric Approaches in SAR